molecular formula C9H14N2 B13108261 5-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine

5-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine

Cat. No.: B13108261
M. Wt: 150.22 g/mol
InChI Key: VKZKMXGJWDHIQP-UHFFFAOYSA-N
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Description

5-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine is a heterocyclic compound with the molecular formula C₉H₁₄N₂. This compound is part of the isoindoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a cyclic ketone in the presence of a reducing agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as methanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized isoindoline derivatives .

Scientific Research Applications

5-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

5-methyl-1,2,3,7a-tetrahydroisoindol-3a-amine

InChI

InChI=1S/C9H14N2/c1-7-2-3-8-5-11-6-9(8,10)4-7/h2-4,8,11H,5-6,10H2,1H3

InChI Key

VKZKMXGJWDHIQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2(CNCC2C=C1)N

Origin of Product

United States

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